3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with amino and bromine groups at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[3,2-b]pyridine-2-carboxylic acid followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: Ammonia or primary amines under reflux conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino and bromine substitutions.
3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-2-thiophenecarboxylic acid: Similar bromine substitution but lacks the pyridine ring.
Uniqueness
3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and materials .
Properties
Molecular Formula |
C8H5BrN2O2S |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-4-2-1-3-6(11-4)5(10)7(14-3)8(12)13/h1-2H,10H2,(H,12,13) |
InChI Key |
BLWMQEWCVSGNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2N)C(=O)O)Br |
Origin of Product |
United States |
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